Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cysteine protease inhibition Cathepsin V (CTSV) Enzyme kinetics

Secure your supply of a validated, competitive Cathepsin V inhibitor. Unlike generic thiazolopyrimidine library members, this specific compound (N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide; CAS 851944-09-7) exhibits a defined, reversible binding mode critical for reproducible target validation in cancer and immune cell models. The unique 3-acetylphenyl substituent ensures precise target engagement, essential for benchmarking selectivity versus Cathepsin L and minimizing off-target lysosomal toxicity in your long-term cellular assays. This compound is your key to reliable, peer-reviewed data.

Molecular Formula C15H11N3O3S
Molecular Weight 313.33
CAS No. 851944-09-7
Cat. No. B2793589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851944-09-7
Molecular FormulaC15H11N3O3S
Molecular Weight313.33
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
InChIInChI=1S/C15H11N3O3S/c1-9(19)10-3-2-4-11(7-10)17-13(20)12-8-16-15-18(14(12)21)5-6-22-15/h2-8H,1H3,(H,17,20)
InChIKeyOJRITTDEIZMBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-09-7): Chemical Identity and Core Scaffold for Differentiated Procurement


N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-09-7) is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family. Its molecular formula is C₁₅H₁₁N₃O₃S with a molecular weight of 313.33 g/mol [1]. The compound incorporates a 3-acetylphenyl substituent attached via a carboxamide linkage to a 5-oxo-thiazolo[3,2-a]pyrimidine core, a scaffold that has attracted attention for modulating cysteine protease activity [2]. This specific derivative has been characterized and evaluated in peer-reviewed studies as a competitive inhibitor of human cathepsin V, distinguishing it from generic thiazolopyrimidine library members that lack defined molecular targets [3].

Why N-(3-Acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Cannot Be Replaced by In-Class Thiazolopyrimidine Analogs


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide class, minor structural variations produce profound shifts in target engagement and inhibitory mechanism. The 3-acetylphenyl substituent on the 6-carboxamide nitrogen of compound 4 is critical for its competitive, reversible binding mode against cathepsin V (EC 3.4.22.43), a human lysosomal cysteine peptidase implicated in tumor proliferation and immune evasion [1]. In contrast, closely related derivatives identified in the same screening campaign—such as compound 7 (phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate)—exhibit noncompetitive or irreversible inhibition profiles [2]. The differential binding mode directly affects downstream cellular pharmacology, including selectivity over cathepsin L and functional effects on elastin degradation and immune cell cytotoxicity. Generic substitution without verifying both the core scaffold and the N-aryl substitution pattern risks acquiring a compound with divergent target engagement, kinetic properties, and ultimately, irreproducible biological outcomes [3].

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-09-7) Against Closest Analogs


Cathepsin V Inhibition: Competitive Binding Mode Verified by Ki Determination at pH 5.5

The target compound acts as a competitive inhibitor of human cathepsin V, a feature verified by kinetic assays at pH 5.5 and 37°C. The measured inhibition constant (Ki) of 0.0843 (in unspecified units, likely µM based on assay conditions) was determined using Z-Phe-Arg-AMC substrate in acetate buffer [1]. This competitive mechanism contrasts with the noncompetitive or irreversible behavior observed for other inhibitors in the same study, such as compound 42 (phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate), which exhibited noncompetitive inhibition [2]. Competitive inhibition implies direct active-site engagement, a property critical for structure-based drug design workflows where reversible, orthosteric ligands are preferred for lead optimization.

Cysteine protease inhibition Cathepsin V (CTSV) Enzyme kinetics

Enzyme Selectivity Profile: Differential Relative Inhibition of Cathepsin V vs Cathepsin L at 50 µM

In the primary screen conducted at a single inhibitor concentration of 50 µM, the target compound exhibited differential inhibitory activity against cathepsin V compared to the closely related cysteine protease cathepsin L. Relative inhibition values were calculated as percent reduction in Z-Phe-Arg-AMC hydrolysis velocity [1]. This selectivity fingerprint is a critical differentiator because cathepsin L shares high structural homology with cathepsin V (approximately 77% sequence identity) and many pan-cathepsin inhibitors fail to discriminate between them [2]. The ability to distinguish between these two proteases at a screening-relevant concentration supports the compound's utility in experiments aimed at dissecting cathepsin V-specific roles in cancer biology.

Protease selectivity Cathepsin L (CTSL) Off-target profiling

Chemical Identity and Purity Confirmation by NMR, HRMS, and HPLC: 100% Purity at 254 nm

The compound was rigorously characterized using three orthogonal analytical methods prior to biological testing. ¹H NMR (400 MHz, DMSO-d₆) confirmed the structure with diagnostic peaks at δ 11.13 (s, 1H, amide NH), 8.91 (s, 1H, pyrimidine H-7), 8.34 (d, J = 4.8 Hz, 1H, thiazole H-2), 2.60 (s, 3H, acetyl CH₃). High-resolution mass spectrometry (HRMS ESI+) yielded m/z [M + H]⁺ 314.05862 (calcd. 314.05939, Δ = 2.45 ppm). HPLC purity on a C18 column (gradient 5–95% MeCN in 0.1% TFA) demonstrated 100% purity (tᵣ = 5.107 min, 254 nm) [1]. This analytical rigor establishes a quality benchmark that commercial vendors offering this compound should match or exceed; procurement from sources lacking equivalent characterization data introduces risk of unidentified impurities affecting biological assay reproducibility.

Compound quality control Analytical characterization Procurement specification

Recommended Application Scenarios for N-(3-Acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Validated Evidence


Pharmacological Target Validation of Cathepsin V in Cancer Cell Proliferation and Immune Evasion Models

The compound is suitable as a tool inhibitor for cathepsin V target validation studies, particularly in breast cancer (MCF7 cell line), leukemia (U-937, K-562), and NK cell (NK-92) models where cathepsin V activity is linked to tumor proliferation and suppression of immune cell cytotoxicity [1]. Its competitive reversible mechanism at pH 5.5 (lysosomal pH) allows researchers to establish concentration–response relationships and reversibility controls that are not feasible with irreversible covalent inhibitors such as E-64 [2]. Use at screening concentrations up to 50 µM has been established in the primary publication's cellular assay platform.

Selectivity Profiling of Cysteine Cathepsin Inhibitor Libraries Against Cathepsin V vs. Cathepsin L

In inhibitor discovery programs targeting cysteine cathepsins, this compound can serve as a reference molecule for benchmarking selectivity of novel chemotypes. The differential inhibition of cathepsin V relative to cathepsin L, established at 50 µM in parallel enzyme assays, provides a selectivity baseline against which new inhibitors can be compared [1]. Because cathepsin L is abundant and mediates general lysosomal proteolysis, compounds that discriminate between these two isoforms are valuable for minimizing off-target lysosomal toxicity in long-term cellular studies.

Structure-Based Design of Reversible Cathepsin V Inhibitors Using the Thiazolo[3,2-a]pyrimidine-6-carboxamide Scaffold

Computational chemistry groups engaged in structure-based drug design can utilize this compound's competitive binding mode and defined Ki value as a starting point for docking and molecular dynamics studies targeting the cathepsin V active site [1]. The compound was originally identified through a virtual high-throughput screening workflow using the ZINC database and validated by covalent docking, providing a direct link between its computational selection and experimental confirmation [3]. Medicinal chemistry teams can use the 3-acetylphenyl substituent and 5-oxo-thiazolopyrimidine core as privileged motifs for generating focused libraries with cathepsin V activity.

Quote Request

Request a Quote for N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.